(5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting an appropriate α-halo ketone with thiourea under basic conditions. This reaction forms the thiazolidinone ring.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the thiazolidinone core and an aldehyde derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for screening against various biological targets, including enzymes, receptors, and cellular pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Studies have shown that thiazolidinone derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one include other thiazolidinone derivatives with various substituents. Examples include:
- (5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
(5Z)-5-[[3-bromo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4S2/c1-3-23-20(24)18(29-21(23)28)13-14-11-16(22)19(17(12-14)25-2)27-10-9-26-15-7-5-4-6-8-15/h4-8,11-13H,3,9-10H2,1-2H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDOAMHANVSQST-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCCOC3=CC=CC=C3)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCCOC3=CC=CC=C3)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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